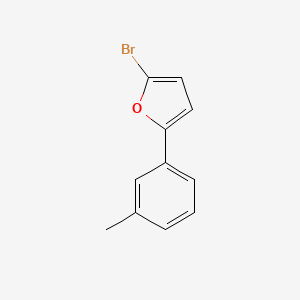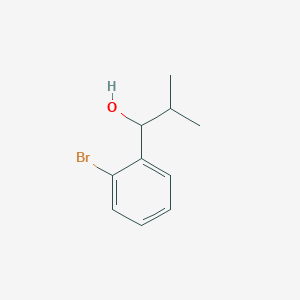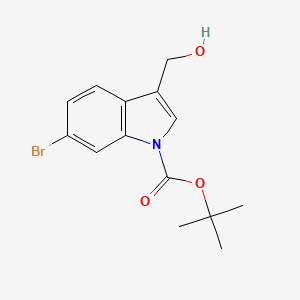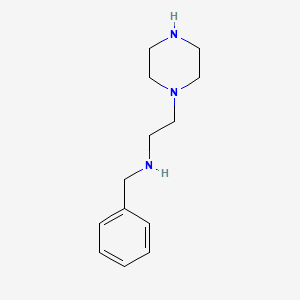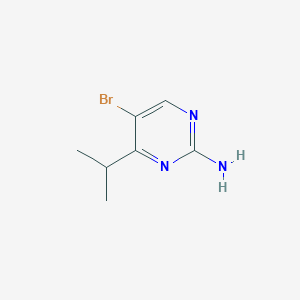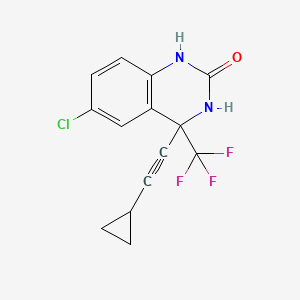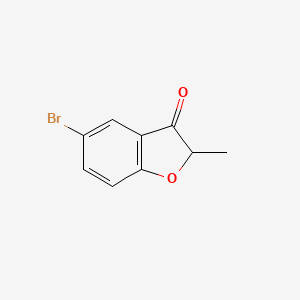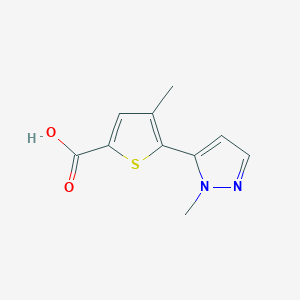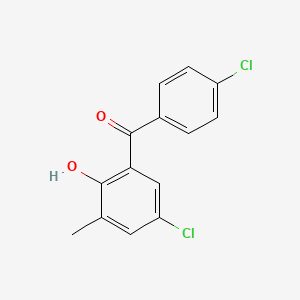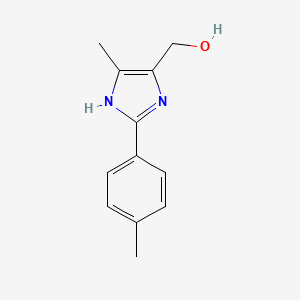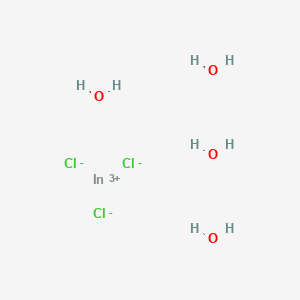
Indium(III) chloride tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indium(III) chloride tetrahydrate is a coordination compound consisting of an indium ion coordinated to four water molecules and two chloride ions
準備方法
Synthetic Routes and Reaction Conditions: Indium(III) chloride tetrahydrate can be synthesized through the reaction of indium(III) chloride with water under controlled conditions. The reaction typically involves dissolving indium(III) chloride in water, followed by careful crystallization to obtain the desired compound. The reaction can be represented as: [ \text{InCl}_3 + 4\text{H}_2\text{O} \rightarrow \text{[In(H}_2\text{O})_4\text{Cl}_2]^+ \text{Cl}^- ]
Industrial Production Methods: Industrial production of tetraaquadichloroindium(1+) chloride involves large-scale synthesis using high-purity indium(III) chloride and deionized water. The process is optimized to ensure high yield and purity of the final product. The crystallization process is carefully controlled to prevent the formation of impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the indium ion is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, leading to the formation of lower oxidation state indium compounds.
Substitution: Ligand substitution reactions can occur, where the water molecules or chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using ligands such as ammonia or phosphines under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state indium compounds.
Reduction: Lower oxidation state indium compounds.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Indium(III) chloride tetrahydrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other indium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including its use in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the production of high-purity indium materials and in the manufacturing of electronic components.
作用機序
The mechanism of action of tetraaquadichloroindium(1+) chloride involves its interaction with molecular targets through coordination chemistry. The indium ion can form stable complexes with various ligands, influencing biochemical pathways and cellular processes. The compound’s effects are mediated by its ability to coordinate with biomolecules, altering their structure and function.
類似化合物との比較
Indium(III) chloride: A simpler indium compound with different coordination properties.
Tetraaquadichlorozinc(1+) chloride: A zinc analog with similar coordination but different chemical behavior.
Tetraaquadichlorocadmium(1+) chloride: A cadmium analog with distinct toxicological properties.
Uniqueness: Indium(III) chloride tetrahydrate is unique due to the specific coordination environment of the indium ion, which imparts distinct chemical reactivity and potential applications. Its ability to form stable complexes with a variety of ligands makes it a versatile compound in both research and industrial applications.
特性
分子式 |
Cl3H8InO4 |
|---|---|
分子量 |
293.23 g/mol |
IUPAC名 |
indium(3+);trichloride;tetrahydrate |
InChI |
InChI=1S/3ClH.In.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3 |
InChIキー |
UKCIUOYPDVLQFW-UHFFFAOYSA-K |
正規SMILES |
O.O.O.O.[Cl-].[Cl-].[Cl-].[In+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


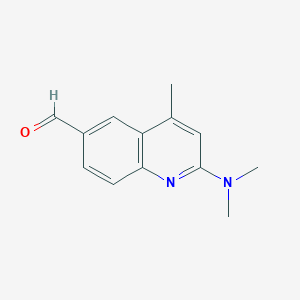
![(2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl)methanol](/img/structure/B8761677.png)
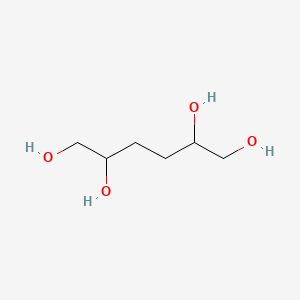
![Acetic acid, [(4-hydroxyphenyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B8761690.png)
